molecular formula C24H22N2O3S B4991452 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide

Cat. No.: B4991452
M. Wt: 418.5 g/mol
InChI Key: AUBPLAHTHFKRKB-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide is a complex organic compound that features a benzothiazole moiety, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide typically involves the condensation of 1,3-benzothiazole-2-amine with an appropriate aromatic acid derivative. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent . The reaction conditions are generally mild, and the process yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions generally require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For instance, oxidation reactions may require acidic or basic conditions depending on the oxidizing agent used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide include:

Uniqueness

What sets this compound apart is its unique combination of a benzothiazole moiety with a butoxybenzamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities compared to its analogs .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-2-3-13-29-18-8-6-7-16(14-18)23(28)25-17-11-12-19(21(27)15-17)24-26-20-9-4-5-10-22(20)30-24/h4-12,14-15,27H,2-3,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBPLAHTHFKRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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